
2,3-dichloro-4-(ethylsulfonyl)-N-phenylbenzenecarboxamide
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Overview
Description
2,3-Dichloro-4-(ethylsulfonyl)-N-phenylbenzenecarboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of dichloro, ethylsulfonyl, and phenyl groups attached to a benzenecarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-4-(ethylsulfonyl)-N-phenylbenzenecarboxamide typically involves multiple steps One common method starts with the chlorination of a benzenecarboxamide derivative to introduce the dichloro groupsThe final step involves the attachment of the phenyl group via a coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-(ethylsulfonyl)-N-phenylbenzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The dichloro groups can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, less chlorinated benzenecarboxamides, and substituted benzenecarboxamides .
Scientific Research Applications
2,3-Dichloro-4-(ethylsulfonyl)-N-phenylbenzenecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-dichloro-4-(ethylsulfonyl)-N-phenylbenzenecarboxamide involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins. The pathways involved include signal transduction and metabolic pathways, which can lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-4-(methylsulfonyl)-N-phenylbenzenecarboxamide
- 2,3-Dichloro-4-(ethylsulfonyl)-N-(1,3-thiazol-2-yl)benzenecarboxamide
- 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid
Uniqueness
2,3-Dichloro-4-(ethylsulfonyl)-N-phenylbenzenecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichloro and ethylsulfonyl groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis .
Biological Activity
2,3-Dichloro-4-(ethylsulfonyl)-N-phenylbenzenecarboxamide, with CAS number 477867-82-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
The compound is known to interact with specific enzymes, which can lead to significant biological effects. For instance, studies have indicated its potential as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the hydroxylation of various substrates .
The precise mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound's structure allows it to bind effectively to the active sites of target enzymes, thereby modulating their activity.
Case Studies and Research Findings
Pharmacological Applications
The biological activity of this compound suggests potential applications in pharmacology. Its ability to inhibit specific enzymes may position it as a candidate for developing therapies targeting metabolic disorders or neurodegenerative diseases.
Potential Therapeutic Areas
- Neurodegenerative Diseases : Due to its interaction with β-secretase (BACE-1), it may have implications for Alzheimer’s disease treatment.
- Drug Metabolism : Its role in inhibiting cytochrome P450 could be leveraged in modulating drug interactions and enhancing therapeutic efficacy.
Properties
IUPAC Name |
2,3-dichloro-4-ethylsulfonyl-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3S/c1-2-22(20,21)12-9-8-11(13(16)14(12)17)15(19)18-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVURYDBHOWUOQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(C=C1)C(=O)NC2=CC=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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